molecular formula C19H33NO2 B14380207 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester CAS No. 88647-08-9

1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester

Cat. No.: B14380207
CAS No.: 88647-08-9
M. Wt: 307.5 g/mol
InChI Key: VMGZODCKBAINLR-UHFFFAOYSA-N
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Description

1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester is an organic compound that belongs to the class of pyrroles. Pyrroles are heterocyclic aromatic organic compounds, characterized by a five-membered ring structure composed of four carbon atoms and one nitrogen atom. This specific compound is notable for its unique structure, which includes a nonanoic acid chain and a pentyl group attached to the pyrrole ring, with a methyl ester functional group.

Preparation Methods

The synthesis of 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester can be achieved through various synthetic routes. One common method involves the Paal-Knorr synthesis, which is a condensation reaction between a 1,4-dicarbonyl compound and an amine. In this case, the starting materials would include a suitable nonanoic acid derivative and a pentyl-substituted amine. The reaction is typically carried out in the presence of a catalyst such as iron (III) chloride under mild conditions to yield the desired pyrrole compound .

Industrial production methods may involve more scalable processes, such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent product quality and yield. These methods often require optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to achieve efficient production.

Chemical Reactions Analysis

1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

1H-Pyrrole-2-nonanoic acid, 5-pentyl-, methyl ester can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

CAS No.

88647-08-9

Molecular Formula

C19H33NO2

Molecular Weight

307.5 g/mol

IUPAC Name

methyl 9-(5-pentyl-1H-pyrrol-2-yl)nonanoate

InChI

InChI=1S/C19H33NO2/c1-3-4-9-12-17-15-16-18(20-17)13-10-7-5-6-8-11-14-19(21)22-2/h15-16,20H,3-14H2,1-2H3

InChI Key

VMGZODCKBAINLR-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=CC=C(N1)CCCCCCCCC(=O)OC

Origin of Product

United States

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